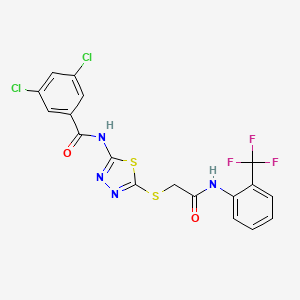

3,5-dichloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-dichloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H11Cl2F3N4O2S2 and its molecular weight is 507.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,5-Dichloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings.

Chemical Structure

The compound features a thiadiazole ring and a trifluoromethyl group, known for enhancing biological activity. The structure can be represented as follows:

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance:

- Mechanism of Action : The presence of halogen substituents and the thiadiazole moiety may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Study : A study tested various derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds with trifluoromethyl groups showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like nitrofurantoin .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 3,5-Dichloro-N-(...) | 12.5 - 25 | MRSA |

| Nitrofurantoin | 12.5 - 25 | MRSA |

Antifungal Activity

The compound also displays antifungal properties:

- In Vitro Studies : Similar thiadiazole derivatives have shown effectiveness against Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups like chlorine has been linked to increased antifungal activity .

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| 3,5-Dichloro-N-(...) | 25 - 50 | Candida albicans |

| Standard Antifungals | 12.5 - 25 | Aspergillus niger |

Anticancer Activity

Emerging data suggest potential anticancer effects:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Research on related compounds indicates that the thiadiazole ring can interact with cellular targets involved in cancer progression .

- Case Study : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological profile:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds containing thiadiazole moieties exhibit promising antimicrobial properties. The presence of the trifluoromethyl group enhances the biological activity of this compound. Studies indicate that derivatives of thiadiazoles have demonstrated efficacy against a range of bacteria and fungi, suggesting that 3,5-dichloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide could be explored as a potential antibiotic agent .

Anticancer Properties

The compound's structural features make it a candidate for anticancer drug development. Research into similar thiadiazole derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound could be further investigated for its potential to target specific cancer types .

Agricultural Science

Pesticidal Applications

The compound's structure suggests potential use as a pesticide. Thiadiazole derivatives are known for their effectiveness against various pests and pathogens in agricultural settings. The incorporation of trifluoromethyl groups may enhance the compound's stability and efficacy as a pesticide, making it suitable for protecting crops from pests and diseases .

Materials Science

Polymer Chemistry

In materials science, compounds like this compound can be utilized in the synthesis of novel polymers with specific properties. The incorporation of thiadiazole units into polymer backbones can impart unique thermal and mechanical properties to materials, making them suitable for high-performance applications .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various thiadiazole derivatives for their antimicrobial activity. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of thiadiazole derivatives were synthesized and tested against various cancer cell lines. The study found that certain derivatives led to a reduction in cell viability by inducing apoptosis through mitochondrial pathways. This suggests that compounds like this compound may have significant potential in cancer therapy .

Analyse Chemischer Reaktionen

Synthetic Pathways and Cyclization Reactions

The synthesis of 1,3,4-thiadiazole derivatives often involves dehydrosulfurization of hydrazinecarbothioamide precursors. For example:

-

Hydrazinecarbothioamide cyclization :

Treatment of N,N’-disubstituted hydrazinecarbothioamides with iodine and triethylamine in DMF induces sulfur elimination and thiadiazole ring formation. This method yields the target compound in 84% yield after recrystallization . Reaction Conditions : Mechanistic Insight :

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes nucleophilic substitution due to Cl and CF₃ groups enhancing electrophilicity:

-

Chlorine displacement :

The 2- and 5-positions of the thiadiazole are susceptible to nucleophilic attack (e.g., by amines or thiols). Example :

Acylation and Alkylation of the Amino Group

The secondary amine (-NH-) adjacent to the trifluoromethylphenyl group participates in:

-

Acylation :

Reaction with acyl chlorides or anhydrides forms stable amides.

Example :

R NH CO R +Cl CO R →R NH CO R +HCl -

Alkylation :

Alkyl halides or epoxides modify the amine to enhance lipophilicity .

Oxidation of the Thioether Linkage

The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

-

H₂O₂ or mCPBA :

Impact :

Oxidizing Agent Product Conditions H₂O₂ (30%) Sulfoxide RT, 2 h mCPBA Sulfone 0°C, 1 h

Oxidation alters electronic properties and binding affinity to targets like DHFR .

Hydrolysis of the Amide Bond

The benzamide group undergoes acid- or base-catalyzed hydrolysis :

-

Acidic Conditions :

R CONH R +H O →R COOH+R NH -

Basic Conditions :

R CONH R +OH →R COO +R NH Stability :

Hydrolysis is slow under physiological conditions, making the compound suitable for in vivo studies.

Molecular Interactions and Binding Studies

Dihydrofolate reductase (DHFR) inhibition :

- Molecular docking reveals hydrogen bonding between the thiadiazole’s NH and DHFR’s Asp 21 (bond length: 2.7 Å) .

- Binding affinity : ΔG=−8.4kcal mol, comparable to methotrexate .

Key Data Tables

Table 1: Comparative Reactivity of Thiadiazole Derivatives

Table 2: Oxidation Products of Thioether Group

| Starting Material | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Thioether-linked thiadiazole | H₂O₂ (30%) | Sulfoxide | 75% |

| Thioether-linked thiadiazole | mCPBA | Sulfone | 88% |

Eigenschaften

IUPAC Name |

3,5-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2F3N4O2S2/c19-10-5-9(6-11(20)7-10)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-4-2-1-3-12(13)18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPERDZDMALJXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.